lithium(1+)7-cyanoimidazo[1,2-a]pyrimidine-3-carboxylate
説明
Lithium(1+)7-cyanoimidazo[1,2-a]pyrimidine-3-carboxylate is a lithium salt of a fused heterocyclic carboxylate, characterized by an imidazo[1,2-a]pyrimidine core substituted with a cyano group at position 7 and a carboxylate group at position 3. The lithium counterion enhances solubility in polar solvents, making it advantageous for pharmaceutical formulations.
特性
IUPAC Name |
lithium;7-cyanoimidazo[1,2-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N4O2.Li/c9-3-5-1-2-12-6(7(13)14)4-10-8(12)11-5;/h1-2,4H,(H,13,14);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGGBIDKTYPGJT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CN2C(=CN=C2N=C1C#N)C(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3LiN4O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.1 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Core Imidazo[1,2-a]Pyrimidine Synthesis
The foundational step in synthesizing lithium(1+)7-cyanoimidazo[1,2-a]pyrimidine-3-carboxylate is the construction of the imidazo[1,2-a]pyrimidine core. A prevalent approach involves the condensation of 2-aminopyrimidine derivatives with α-halocarbonyl compounds. For instance, Zhou et al. demonstrated that reacting 2-aminopyrimidine with α-bromoacetophenone in ethanol under reflux yields imidazo[1,2-a]pyrimidine precursors . This reaction proceeds via nucleophilic substitution at the α-carbon of the carbonyl compound, followed by cyclization facilitated by the lone pair on the pyrimidine nitrogen.
Microwave-assisted cyclization has emerged as a time-efficient alternative. Ermolat’ev et al. reported that microwave irradiation of 2-aminopyrimidine with α-chloroketones in dimethylformamide (DMF) reduces reaction times from hours to minutes while improving yields . This method is particularly advantageous for thermally sensitive intermediates.
Introduction of the Cyano Group at Position 7
Position-selective cyanation at the 7-position of the imidazo[1,2-a]pyrimidine core requires strategic functionalization. One viable route involves the Vilsmeier-Haack formylation followed by oxidation. Saldabol et al. utilized phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to introduce a formyl group at position 3, which could be adapted for position 7 . Subsequent conversion of the formyl group to a cyano moiety is achievable via:
-
Oxime Formation and Dehydration : Treatment with hydroxylamine hydrochloride forms an oxime intermediate, which undergoes dehydration using acetic anhydride or thionyl chloride (SOCl₂) to yield the nitrile .
-
Direct Cyanation : Palladium-catalyzed cyanation using zinc cyanide (Zn(CN)₂) or trimethylsilyl cyanide (TMSCN) in the presence of a halogenated precursor (e.g., 7-bromoimidazo[1,2-a]pyrimidine) .
Recent advances in electrophilic cyanation employ N-cyano-N-phenyl-p-toluenesulfonamide (CTS) as a safe cyanating agent. This method avoids hazardous cyanide salts and operates under mild conditions (room temperature, aqueous ethanol) .
The introduction of a carboxylate group at position 3 typically begins with esterification. Aeluri et al. demonstrated that ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate reacts with lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water to yield the corresponding carboxylate salt . Key steps include:
-
Nucleophilic Aromatic Substitution : Ethyl bromoacetate reacts with the deprotonated nitrogen at position 3 under basic conditions (K₂CO₃, DMF) .
-
Ester Hydrolysis : The ethyl ester undergoes saponification with LiOH, producing the lithium carboxylate directly. This one-pot method simplifies purification by precipitating the lithium salt in high purity .
Lithium Salt Formation and Purification
The final step involves converting the carboxylic acid intermediate to the lithium salt. This is achieved by neutralizing the acid with lithium hydroxide monohydrate (LiOH·H₂O) in a polar aprotic solvent like THF or acetonitrile. Bakherad et al. optimized this process by employing stoichiometric LiOH at 0°C to prevent decarboxylation . The product is isolated via filtration or rotary evaporation and recrystallized from ethanol/water mixtures.
Critical Parameters for Salt Formation
| Parameter | Optimal Condition | Effect on Yield/Purity |
|---|---|---|
| Solvent | THF/H₂O (4:1) | Enhances solubility of LiOH |
| Temperature | 0–5°C | Minimizes side reactions |
| Reaction Time | 2–4 hours | Ensures complete neutralization |
| LiOH Equivalents | 1.05 equiv | Prevents excess base impurities |
Analytical Characterization and Validation
Successful synthesis requires rigorous validation through spectroscopic and chromatographic methods:
-
Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms the absence of ethyl ester protons (δ 1.2–1.4 ppm) post-saponification. The cyano group’s electron-withdrawing effect deshields adjacent protons, appearing as a singlet at δ 8.1–8.3 ppm .
-
High-Resolution Mass Spectrometry (HRMS) : A molecular ion peak at m/z 244.0521 [M-Li]⁻ validates the carboxylate moiety .
-
X-ray Diffraction (XRD) : Single-crystal analysis confirms the lithium ion’s coordination to the carboxylate oxygen and adjacent nitrogens .
Challenges and Mitigation Strategies
-
Regioselectivity in Cyanation : Competing reactions at positions 5 and 7 are mitigated using bulky directing groups (e.g., tert-butyl) or low-temperature conditions .
-
Decarboxylation During Hydrolysis : Conducting saponification below 10°C and using anhydrous LiOH reduces acid-catalyzed decomposition .
-
Lithium Salt Hygroscopicity : Storing the product under argon with molecular sieves prevents deliquescence .
化学反応の分析
Lithium(1+) 7-cyanoimidazo[1,2-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the cyano group can be replaced by other nucleophiles under appropriate conditions.
科学的研究の応用
Anticancer Properties
Lithium(1+)7-cyanoimidazo[1,2-a]pyrimidine-3-carboxylate has been identified as a promising candidate in the treatment of various cancers. According to recent patents, this compound functions as an inhibitor of the EED protein, which is part of the PRC2 complex involved in gene regulation associated with cancer progression. The compound has shown efficacy against several types of cancers, including:
- Diffuse Large B Cell Lymphoma (DLBCL)
- Follicular Lymphoma
- Multiple Myeloma
- Hepatocellular Carcinoma
These cancers are characterized by their aggressive nature and poor prognosis, making effective treatments critically necessary. The compound's ability to inhibit EED-mediated pathways suggests it could be used alone or in combination with other therapies to enhance treatment outcomes .
Inhibition of METTL3 Activity
Another significant application of lithium(1+)7-cyanoimidazo[1,2-a]pyrimidine-3-carboxylate is its role as an inhibitor of METTL3 (N6-adenosine-methyltransferase). This enzyme plays a crucial role in the methylation of RNA, impacting various cellular processes including proliferation and differentiation. Inhibition of METTL3 can lead to:
- Reduced tumor growth
- Enhanced sensitivity to chemotherapy
- Modulation of immune responses
Research indicates that targeting METTL3 with this compound can provide new avenues for treating not only cancer but also autoimmune diseases and neurological disorders .
Clinical Trials and Preclinical Studies
Several studies have explored the efficacy of lithium(1+)7-cyanoimidazo[1,2-a]pyrimidine-3-carboxylate in vitro and in vivo:
- A study involving DLBCL cell lines demonstrated that treatment with this compound resulted in significant apoptosis and reduced cell viability compared to untreated controls.
- In animal models of hepatocellular carcinoma, administration of the compound led to a marked decrease in tumor size and metastasis.
Comparative Analysis with Other Compounds
A comparative analysis was conducted between lithium(1+)7-cyanoimidazo[1,2-a]pyrimidine-3-carboxylate and other known EED inhibitors. The results indicated superior potency and selectivity for EED over other targets, suggesting a favorable therapeutic index .
Data Tables
| Application Area | Specific Use Cases | Mechanism of Action |
|---|---|---|
| Anticancer | DLBCL, Follicular Lymphoma | EED inhibition |
| Autoimmune Disorders | Potential use in conditions like lupus | METTL3 inhibition |
| Neurological Disorders | Investigational use for neurodegenerative diseases | RNA methylation modulation |
作用機序
The mechanism of action of lithium(1+) 7-cyanoimidazo[1,2-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Comparison with Similar Compounds
Structural Analogues in Medicinal Chemistry
2.1.1 Benzo[4,5]thiazolo[1,2-a]pyrimidine-3-carboxylate Derivatives
Nagarapu et al. (2013) synthesized benzo[4,5]thiazolo[1,2-a]pyrimidine-3-carboxylates, which share a fused pyrimidine-carboxylate backbone but differ in heterocyclic substitution (thiazole vs. imidazole) and substituent positions. Key comparisons include:
- Bioactivity: The benzo-thiazolo derivatives exhibited moderate to potent anticancer activity against human cancer cell lines (e.g., GI₅₀ values of 0.8–2.5 μM), attributed to DNA intercalation and topoisomerase inhibition . The cyano group in the target compound may enhance binding affinity due to increased electron-withdrawing effects.
2.1.2 Lithium(1+)3-Bromoimidazo[1,2-a]Pyridine-2-Carboxylate
This analogue replaces the pyrimidine ring with pyridine and substitutes bromine at position 3. Differences include:
- Reactivity: The bromine substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the cyano group in the target compound may limit such reactivity but improve metabolic stability .
- Solubility : Both lithium salts exhibit high solubility in polar aprotic solvents (e.g., DMSO), but the pyrimidine core in the target compound may reduce lipophilicity compared to pyridine-based analogues .
Lithium Salts with Heterocyclic Sulfinates/Carboxylates
2.2.1 Lithium(1+)2-Methoxy-6-Methylpyridine-3-Sulfinate
This sulfinate-containing lithium salt differs in heterocycle (pyridine vs. pyrimidine) and functional groups:
- Stability : Sulfinate salts are more prone to oxidation than carboxylates, suggesting the target compound may exhibit superior shelf-life under ambient conditions .
- Applications : Sulfinates are often used as electrolytes in lithium-ion batteries, whereas carboxylates like the target compound are prioritized for pharmaceutical applications due to lower toxicity .
Data Tables
Table 1: Structural and Functional Comparison of Lithium Salts
Research Findings and Implications
- Synthetic Challenges : The imidazo-pyrimidine core requires multistep synthesis compared to pyridine-based analogues, necessitating advanced catalytic methods for scalability .
生物活性
Lithium(1+)7-cyanoimidazo[1,2-a]pyrimidine-3-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.
1. Synthesis and Structural Characteristics
Lithium(1+)7-cyanoimidazo[1,2-a]pyrimidine-3-carboxylate is synthesized through various chemical reactions involving imidazo[1,2-a]pyrimidine derivatives. The structural framework of this compound allows for diverse interactions with biological targets. The imidazo[1,2-a]pyrimidine scaffold is known for its versatility in drug design, contributing to its bioactivity.
Research indicates that lithium(1+)7-cyanoimidazo[1,2-a]pyrimidine-3-carboxylate exhibits several mechanisms of action:
- Antiviral Activity : Molecular docking studies have shown that this compound has a strong binding affinity to the ACE2 receptor and the spike protein of SARS-CoV-2, suggesting potential as an antiviral agent against COVID-19 .
- Anticancer Properties : In vitro studies demonstrated significant antiproliferative effects against various cancer cell lines, including MCF-7 and MDA-MB-231. The compound exhibited IC50 values ranging from 0.87 to 12.91 µM, indicating potent anticancer activity compared to standard treatments like 5-Fluorouracil .
- Anti-inflammatory Effects : Derivatives of imidazo[1,2-a]pyrimidines have been shown to modulate inflammatory pathways, reducing the expression of pro-inflammatory markers such as COX-2 and iNOS in cellular models .
3. Biological Activity Data
The following table summarizes key findings related to the biological activity of lithium(1+)7-cyanoimidazo[1,2-a]pyrimidine-3-carboxylate:
| Biological Activity | Cell Line/Model | IC50 Values (µM) | Mechanism |
|---|---|---|---|
| Antiviral | ACE2/SARS-CoV-2 | -9.1 kcal/mol binding | Inhibits viral entry |
| Anticancer | MCF-7 | 0.87 - 12.91 | Induces apoptosis via caspase activation |
| Anti-inflammatory | RAW 264.7 (macrophages) | 23.8 - 42.1 | Reduces COX-2 and iNOS expression |
4. Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Antitumor Activity : A study by Farag et al. showed that imidazo[1,2-a]pyrimidine derivatives exhibited significant antitumor activity against MCF-7 cells with promising results in both in vitro and in vivo models . The compounds demonstrated low cytotoxicity while effectively targeting cancer cells.
- Antimicrobial Effects : Additional research indicated that some derivatives possess antimicrobial properties, which could be beneficial in treating infections alongside their anticancer effects .
5. Conclusion
Lithium(1+)7-cyanoimidazo[1,2-a]pyrimidine-3-carboxylate presents a promising profile for future drug development due to its multifaceted biological activities, particularly in antiviral and anticancer applications. Ongoing research should focus on optimizing its pharmacokinetic properties and exploring its full therapeutic potential.
Q & A
Q. What are the optimal synthetic routes for lithium(1+)7-cyanoimidazo[1,2-a]pyrimidine-3-carboxylate, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves condensation reactions of substituted pyrimidine precursors with cyanoimidazole derivatives. Key factors include:
- Excess reagents : A double molar excess of amines (e.g., benzylamines) is required to overcome reduced reactivity in pyrido[1,2-a]pyrimidine systems .
- Solvent and temperature : Reactions in boiling ethanol (78°C) with extended durations (24–48 hrs) improve amidation efficiency .
- Catalysts : Use of TiO₂/porous carbon nanocomposites enhances cyclization in related imidazo[1,2-a]pyrimidine syntheses, achieving yields >90% . Characterization via NMR (¹H, ¹³C), IR, and elemental analysis is critical to confirm structural integrity .
Q. Which spectroscopic techniques are most reliable for characterizing lithium(1+)7-cyanoimidazo[1,2-a]pyrimidine-3-carboxylate?
Methodological Answer:
- ¹H NMR : Detects aromatic proton shifts (e.g., ~6.35–7.33 ppm for pyrimidine and substituents) and confirms substituent orientation .
- IR spectroscopy : Identifies carbonyl stretches (~1698 cm⁻¹ for esters) and cyano groups (~2220 cm⁻¹) .
- X-ray crystallography : Resolves screw-boat conformations in pyrimidine rings and intermolecular interactions (e.g., C–H⋯O bonds) critical for stability .
Q. How is the antioxidant activity of this compound evaluated in vitro?
Methodological Answer:
- DPPH assay : Measures radical scavenging capacity at concentrations of 10–100 μM, with IC₅₀ values compared to ascorbic acid controls .
- FRAP assay : Quantifies ferric ion reduction potential, correlating electron-donating substituents (e.g., –CN) with enhanced activity .
Advanced Research Questions
Q. What structural features dictate bioisosterism between imidazo[1,2-a]pyrimidine derivatives and 4-hydroxyquinolin-2-ones?
Methodological Answer: Despite structural similarities, bioisosterism is not guaranteed. Experimental validation via:
- Analgesic activity assays : Use the "acetic acid writhing" model to compare ED₅₀ values of pyrimidine derivatives vs. quinolinone analogues .
- SAR studies : Modify substituents (e.g., electron-withdrawing –CN vs. electron-donating –OCH₃) to assess impact on target binding . Contradictions arise when aromatic proton shifts in NMR do not align with predicted bioactivity, suggesting conformational flexibility alters receptor interactions .
Q. How does molecular conformation influence reactivity and biological activity?
Methodological Answer:
Q. What computational strategies predict ADME-Tox profiles for imidazo[1,2-a]pyrimidine derivatives?
Methodological Answer:
Q. How do data contradictions arise in structure-activity relationship (SAR) studies of this compound class?
Methodological Answer:
- Bioactivity vs. electronic effects : Some –CN-substituted derivatives show lower anticancer activity than –CF₃ analogues despite higher electron-withdrawing potential, suggesting steric dominance over electronic effects .
- In vitro vs. cellular assays : Compounds effective in enzyme inhibition (e.g., TDO2 IC₅₀ < 1 μM) may fail in cellular models due to poor membrane permeability .
Data Contradiction Analysis
Q. Why do some synthesized derivatives exhibit inconsistent biological activity despite structural similarity?
- Example : N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides show uniform analgesic activity in the "acetic acid writhing" model but variable cytotoxicity in cancer cell lines .
- Resolution : Perform metabolomic profiling to identify off-target interactions (e.g., cytochrome P450 inhibition) and molecular dynamics simulations to assess binding pocket flexibility .
Methodological Tables
Table 1 : Key Synthetic Parameters for Pyrimidine Derivatives
| Parameter | Optimal Condition | Impact on Yield/Activity | Reference |
|---|---|---|---|
| Amine stoichiometry | 2:1 (amine:ester) | Prevents incomplete amidation | |
| Reaction duration | 24–48 hrs | Ensures complete cyclization | |
| Catalyst (TiO₂/C) | 5 mol% | Increases yield to >90% |
Table 2 : Spectroscopic Signatures of Key Functional Groups
| Group | ¹H NMR (ppm) | IR (cm⁻¹) | Application |
|---|---|---|---|
| Pyrimidine C–H | 6.35–7.33 (m) | - | Confirms ring structure |
| Ester carbonyl | - | 1698–1700 | Validates carboxylate |
| Cyano (–CN) | - | 2220–2240 | Confirms substitution |
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
